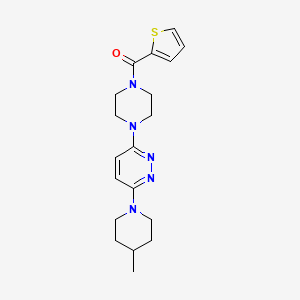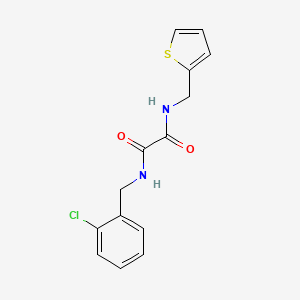
Methyl 2,3-difluoro-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,3-difluoro-5-methylbenzoate” is a chemical compound with the CAS Number: 1314919-70-4 . It has a molecular weight of 186.16 . The IUPAC name for this compound is methyl 2,3-difluoro-5-methylbenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2,3-difluoro-5-methylbenzoate” can be represented by the InChI code: 1S/C9H8F2O2/c1-5-3-6 (9 (12)13-2)8 (11)7 (10)4-5/h3-4H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The process involves double diazotization from m-phenylenediamine . The diazotization reaction is exothermic, and the diazonium intermediates are extremely unstable, which may lead to undesired coupling products and decomposition .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2,3-difluoro-5-methylbenzoate” include a molecular weight of 186.16 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Luminescent Coordination Polymer Formation
Methyl 2,3-difluoro-5-methylbenzoate is used in the formation of luminescent coordination polymers. Research demonstrates that these polymers can be intensely luminescent in the solid state, suggesting potential applications in materials science and nanotechnology (Catalano et al., 2007).
Corrosion Inhibition
Another significant application of this compound is in corrosion inhibition. A theoretical study using Density Functional Theory (DFT) has shown that derivatives of benzimidazole, which include methyl 2,3-difluoro-5-methylbenzoate, can act as corrosion inhibitors for metals like mild steel (Obot & Obi-Egbedi, 2010).
Herbicidal Activity
This compound also shows potential in agriculture as a herbicide. A derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, exhibited potent herbicidal activity and rice selectivity under both greenhouse and field conditions (Hwang et al., 2005).
Antitumor Activity
In the field of medicinal chemistry, fluorinated benzothiazoles, including derivatives of methyl 2,3-difluoro-5-methylbenzoate, have been studied for their antitumor properties. They have been found to be potently cytotoxic in vitro in certain human breast cancer cell lines, suggesting a potential role in cancer therapy (Hutchinson et al., 2001).
Pharmaceutical Stability
Furthermore, methyl 2,3-difluoro-5-methylbenzoate derivatives are used in stabilizing pharmaceutical compounds. A high-performance liquid chromatography method developed for the determination of mebendazole and its degradation product in pharmaceutical forms suggests the importance of these derivatives in ensuring drug stability and efficacy (Al-Kurdi et al., 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2,3-difluoro-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYFSVHRMRVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-difluoro-5-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)






![tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2820036.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820038.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2820039.png)
